molecular formula C21H21N3 B11537819 6-methyl-N-(4-methylphenyl)-2-phenyl-5-(prop-2-en-1-yl)pyrimidin-4-amine

6-methyl-N-(4-methylphenyl)-2-phenyl-5-(prop-2-en-1-yl)pyrimidin-4-amine

Cat. No.: B11537819
M. Wt: 315.4 g/mol
InChI Key: BWDSMVGXYSRJKS-UHFFFAOYSA-N
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Description

6-methyl-N-(4-methylphenyl)-2-phenyl-5-(prop-2-en-1-yl)pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine class. This compound features a pyrimidine ring substituted with various functional groups, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(4-methylphenyl)-2-phenyl-5-(prop-2-en-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions:

    Alkylation: The prop-2-en-1-yl group can be introduced via an alkylation reaction using an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the pyrimidine ring or the phenyl groups, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo various substitution reactions, such as halogenation or nitration, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-methyl-N-(4-methylphenyl)-2-phenyl-5-(prop-2-en-1-yl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-methyl-N-(4-methylphenyl)-2-phenyl-5-(prop-2-en-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-4,6-dimethylpyrimidine: Similar pyrimidine core with different substituents.

    4-amino-2-phenyl-6-methylpyrimidine: Similar structure but lacks the prop-2-en-1-yl group.

    N-(4-methylphenyl)-2-phenylpyrimidin-4-amine: Similar structure but lacks the 6-methyl group.

Uniqueness

6-methyl-N-(4-methylphenyl)-2-phenyl-5-(prop-2-en-1-yl)pyrimidin-4-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21N3

Molecular Weight

315.4 g/mol

IUPAC Name

6-methyl-N-(4-methylphenyl)-2-phenyl-5-prop-2-enylpyrimidin-4-amine

InChI

InChI=1S/C21H21N3/c1-4-8-19-16(3)22-20(17-9-6-5-7-10-17)24-21(19)23-18-13-11-15(2)12-14-18/h4-7,9-14H,1,8H2,2-3H3,(H,22,23,24)

InChI Key

BWDSMVGXYSRJKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2CC=C)C)C3=CC=CC=C3

Origin of Product

United States

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